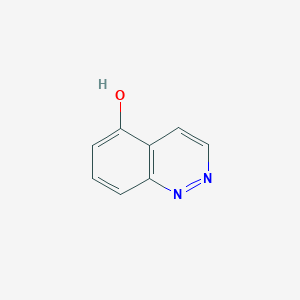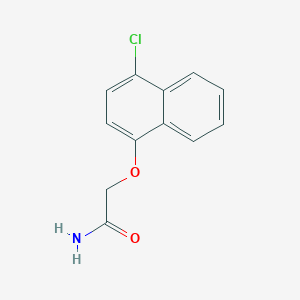![molecular formula C7H7N3S B8727664 7-Methylimidazo[1,2-a]pyrimidine-5-thiol CAS No. 112266-61-2](/img/structure/B8727664.png)
7-Methylimidazo[1,2-a]pyrimidine-5-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methylimidazo[1,2-a]pyrimidine-5-thiol is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylimidazo[1,2-a]pyrimidine-5-thiol typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with α-haloketones under basic conditions, followed by cyclization to form the imidazo[1,2-a]pyrimidine core . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
7-Methylimidazo[1,2-a]pyrimidine-5-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the thione sulfur, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols or amines.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
7-Methylimidazo[1,2-a]pyrimidine-5-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 7-Methylimidazo[1,2-a]pyrimidine-5-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridine: Similar in structure but with a nitrogen atom in a different position.
Imidazo[1,2-a]pyrimidin-5-one: Contains a carbonyl group instead of a thione group.
Imidazo[1,5-a]pyrimidine: Different arrangement of nitrogen atoms in the ring system.
Uniqueness
7-Methylimidazo[1,2-a]pyrimidine-5-thiol is unique due to its thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for studying various chemical reactions and biological processes.
特性
CAS番号 |
112266-61-2 |
|---|---|
分子式 |
C7H7N3S |
分子量 |
165.22 g/mol |
IUPAC名 |
7-methyl-8H-imidazo[1,2-a]pyrimidine-5-thione |
InChI |
InChI=1S/C7H7N3S/c1-5-4-6(11)10-3-2-8-7(10)9-5/h2-4H,1H3,(H,8,9) |
InChIキー |
MITCTBCJLPYDJC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=S)N2C=CN=C2N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(7-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B8727595.png)
![5-[4-(2-Hydroxyethyl)-1-piperazinyl]-N-methyl-2-nitrobenzamide](/img/structure/B8727598.png)
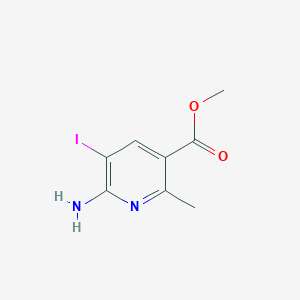
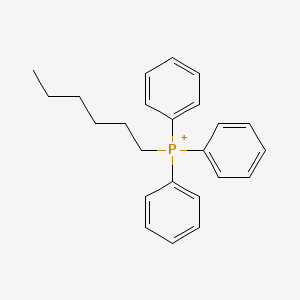
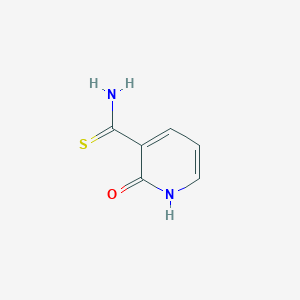
![3-(indolin-1-ylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B8727618.png)
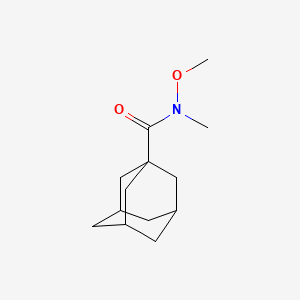
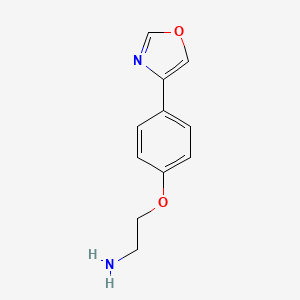
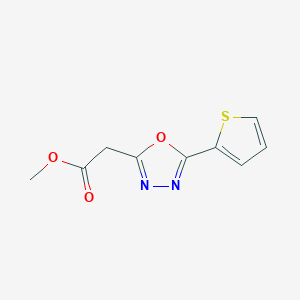
![2-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8727636.png)
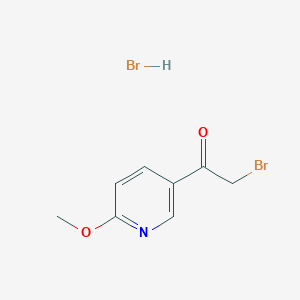
![Ethyl [(2,2-diethoxyethyl)sulfanyl]acetate](/img/structure/B8727661.png)
